![molecular formula C19H20N2O3 B2727349 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922000-47-3](/img/structure/B2727349.png)
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of dibenzoxepin derivatives as synthons for regiospecific annulation, leading to the creation of heterocycles such as pyrazoles, isoxazoles, and pyridines. This highlights their role in expanding the toolkit for synthesizing novel heterocyclic compounds with potential applications in drug discovery and material science (Kumar et al., 2007).
Structural and Computational Studies
Dibenzoxepin compounds have been subjected to spectroscopic, X-ray diffraction, and Density Functional Theory (DFT) studies to elucidate their molecular structures, electronic properties, and reactivity. Such investigations provide insights into the charge distributions and molecular orbitals, contributing to the understanding of their chemical behavior and potential for applications in nonlinear optical (NLO) materials (Almansour et al., 2016).
Crystallography and Conformational Analysis
The crystal structures of certain dibenzoxepin derivatives have been determined, offering a deeper understanding of their conformational characteristics. This knowledge is crucial for designing compounds with desired physical and chemical properties, and for predicting their interaction with biological targets (Bandoli & Nicolini, 1982).
Pharmacological Potential
Some dibenzoxepin derivatives have been explored for their pharmacological properties, such as being potent dopamine D-1 receptor antagonists. Their binding affinity to receptors, determined through autoradiography and PET studies, suggests potential applications in neurological research and therapy (Halldin et al., 1993).
Process Development and Scale-Up
The benzoxazepine core is crucial in kinase inhibitors, including mTOR inhibitors. Research into scalable synthesis processes for such compounds underpins the development of pharmaceuticals, demonstrating the practical applications of these chemical structures in medicinal chemistry (Naganathan et al., 2015).
Growth Hormone Secretagogue Research
Dibenzoxepin derivatives have been identified as nonpeptidyl secretagogues for growth hormone, indicating their potential use in treating growth hormone deficiencies. This research opens avenues for developing new therapeutic agents (Smith et al., 1993).
properties
IUPAC Name |
3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-13-8-9-16-14(11-13)19(23)21(3)15-6-4-5-7-17(15)24-16/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWPZGSJBVICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.